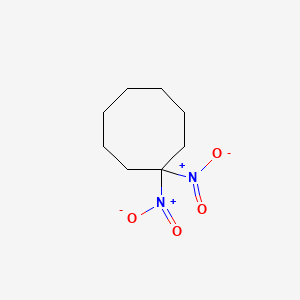
1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and multicomponent reactions are employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using alkylating agents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of N-heterocyclic carbenes (NHC) as catalysts.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkylating agents like methyl iodide under basic conditions.
Major Products:
Oxidation: Formation of α-aminoaldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 4,5-diphenyl-: Another imidazole derivative with similar structural features but lacking the ethanol and pyridinyl groups.
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Known for its antimicrobial activity.
Uniqueness: 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- stands out due to the presence of the ethanol and pyridinyl groups, which enhance its solubility and reactivity. These functional groups also contribute to its diverse range of applications in various fields, making it a versatile compound for scientific research and industrial use.
Propriétés
Numéro CAS |
676168-42-6 |
|---|---|
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(2,4-diphenyl-5-pyridin-4-ylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H19N3O/c26-16-15-25-21(18-11-13-23-14-12-18)20(17-7-3-1-4-8-17)24-22(25)19-9-5-2-6-10-19/h1-14,26H,15-16H2 |
Clé InChI |
YHJJDADAXDUMLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)CCO)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


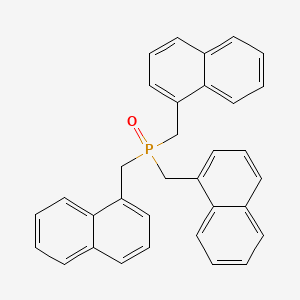
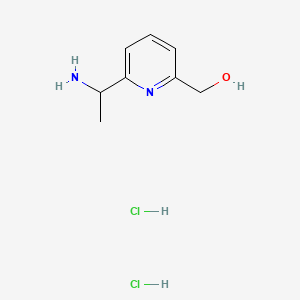
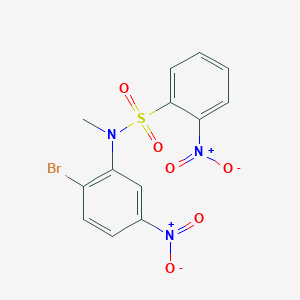

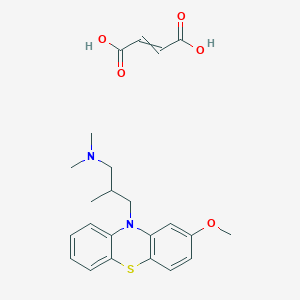
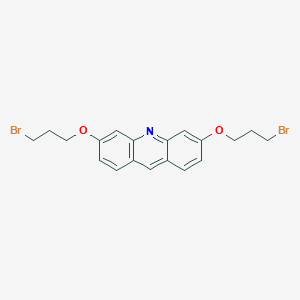
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
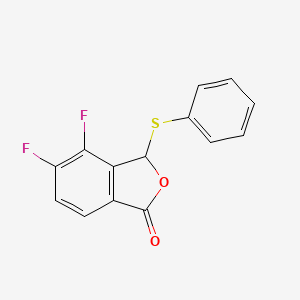
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)
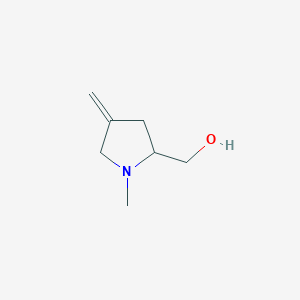
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
